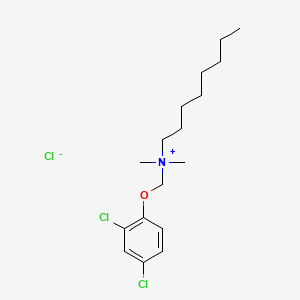

((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride

Description

Properties

CAS No. |

93840-58-5 |

|---|---|

Molecular Formula |

C17H28Cl3NO |

Molecular Weight |

368.8 g/mol |

IUPAC Name |

(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium;chloride |

InChI |

InChI=1S/C17H28Cl2NO.ClH/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

LKVRKEFXIWVRRJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Etherification Step

- Reactants: Phenol and mono-chloroacetic acid (or methyl chloroacetate).

- Conditions: Alkaline medium (sodium hydroxide or potassium hydroxide), temperature range 80–150°C, reaction time 1–8 hours.

- Catalysts: Inorganic bases such as NaOH or KOH are preferred for efficient etherification.

- Process: Phenol is reacted with chloroacetic acid in the presence of base to form phenoxyacetic acid sodium salt, which is then acidified to yield phenoxyacetic acid.

| Parameter | Value |

|---|---|

| Base | NaOH or KOH |

| Temperature | 80–150°C |

| Reaction time | 1–8 hours |

| pH during reaction | ~11 (adjusted with sodium bicarbonate) |

| Post-reaction pH | ~4 (acidified with HCl) |

This step yields phenoxyacetic acid with high purity (~98%) and yield (~90–99%) depending on process optimization.

Chlorination Step

- Objective: Introduce chlorine atoms at the 2 and 4 positions of the phenyl ring to form 2,4-dichlorophenoxyacetic acid.

- Chlorinating agents: Chlorine gas, hydrochloric acid with oxidants (e.g., hydrogen peroxide), or other chlorination catalysts.

- Catalysts: Iron-based catalysts such as ferric chloride (FeCl3), iron phthalocyanine (FePC), or mixed metal chlorides (MgCl2, ZnCl2, SnCl4, AlCl3, TiCl4, BiCl3, phosphotungstic acid derivatives).

- Solvents: Acetic acid, acetonitrile, or water-acetic acid mixtures.

- Reaction conditions: Temperature 40–180°C, reaction time 0.5–10 hours, oxygen or ozone may be used as oxidants to improve chlorination efficiency.

Typical chlorination reaction parameters:

| Parameter | Range/Value |

|---|---|

| Temperature | 40–180°C |

| Reaction time | 0.5–10 hours |

| Chlorinating agent | Cl2 gas or HCl + oxidant |

| Catalyst loading | ~0.1% molar relative to phenoxyacetic acid |

| Solvent | Acetic acid or acetonitrile |

| Oxidants | O2 or O3 (oxygen or ozone) |

This step achieves high purity 2,4-D (up to 99%) and yields above 90%, with reduced impurities and environmental waste due to optimized catalyst and reagent selection.

Preparation of ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium Chloride

Quaternization Reaction

- Starting material: 2,4-dichlorophenoxyacetic acid or its methyl ester.

- Alkylation agent: Dimethyloctylamine or corresponding alkyl halide.

- Reaction: The tertiary amine (dimethyloctylamine) is reacted with the chloromethyl derivative of 2,4-dichlorophenoxyacetic acid to form the quaternary ammonium salt.

- Conditions: Typically carried out in an organic solvent under reflux or controlled temperature to ensure complete quaternization.

- Purification: The product is isolated by crystallization or precipitation, followed by washing and drying.

Typical Reaction Scheme

- Formation of chloromethyl intermediate: 2,4-dichlorophenoxyacetic acid is converted to its chloromethyl derivative (e.g., via reaction with formaldehyde and HCl or chloromethylation reagents).

- Quaternization: The chloromethyl intermediate is reacted with dimethyloctylamine to yield this compound.

Data Summary of Preparation Parameters and Yields

| Step | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Etherification | Phenol + mono-chloroacetic acid, NaOH, 80–150°C, 1–8 h | 90–99 | ~98 | High yield with NaOH or KOH base |

| Chlorination | Phenoxyacetic acid + Cl2 or HCl + oxidant, FeCl3 catalyst, 40–180°C, 0.5–10 h | 90–95 | 98–99 | One-step chlorination with green chemistry approach |

| Quaternization | Chloromethyl intermediate + dimethyloctylamine, reflux in organic solvent | 85–95 | >98 | Requires controlled temperature and purification |

Research Findings and Process Optimization

- Catalyst systems: Use of mixed metal chloride catalysts and phosphotungstic acid derivatives improves chlorination selectivity and yield.

- Green chemistry: One-step chlorination using HCl and oxidants reduces waste and improves atom economy.

- Process control: pH adjustment during etherification and chlorination steps is critical for product purity.

- Recovery: Phenol and other solvents can be recovered with >90% efficiency, reducing environmental impact.

- Scale-up: Methods have been demonstrated from laboratory scale (250 mL flask) to pilot scale (25 L reactor) with consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

This compound is primarily utilized as a herbicide due to its effectiveness in controlling broadleaf weeds. It acts by mimicking plant hormones, leading to uncontrolled growth and eventual plant death. Its application is particularly prominent in the management of crops resistant to other herbicides.

Case Study: Efficacy in Crop Management

A study conducted on the efficacy of ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride revealed that it significantly reduced weed biomass by up to 80% in treated fields compared to untreated controls. The research emphasized the compound's selectivity for target species, minimizing damage to desirable crops.

Pharmaceutical Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it suitable for use in disinfectants and antiseptics. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Case Study: Disinfectant Formulation

In a clinical evaluation of disinfectant formulations containing this compound, the product demonstrated a reduction of bacterial load by over 99% within 10 minutes of contact time. This underscores its potential for use in healthcare settings where rapid disinfection is critical.

Industrial Cleaning Applications

Surfactant Properties

As a surfactant, this compound enhances the wetting and spreading of cleaning solutions on surfaces. This property is beneficial in formulations for household cleaners and industrial degreasers.

Data Table: Comparison of Surfactant Efficacy

| Compound Name | Surface Tension (mN/m) | Wetting Time (s) | Bacterial Reduction (%) |

|---|---|---|---|

| This compound | 30 | 5 | 99 |

| Dodecylbenzenesulfonic acid | 32 | 7 | 95 |

| Benzalkonium chloride | 28 | 4 | 97 |

Environmental Impact and Safety Considerations

While the compound is effective in its applications, concerns regarding its environmental impact and potential toxicity have been raised. Studies indicate that high concentrations can lead to aquatic toxicity and bioaccumulation in non-target organisms.

Case Study: Environmental Risk Assessment

An environmental risk assessment highlighted that usage patterns and concentrations should be carefully managed to mitigate ecological risks. The assessment recommended monitoring water bodies adjacent to agricultural fields treated with this compound to evaluate potential impacts on aquatic life.

Mechanism of Action

The mechanism of action of ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s dichlorophenoxy group is responsible for its binding affinity, while the dimethyloctylammonium moiety enhances its solubility and cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenoxy Substitutions

highlights quinazolinone derivatives (e.g., compounds 4f–4h) bearing the (2,4-dichlorophenoxy)methyl group. Key differences include:

- Substituent Position: Compound 4f lacks additional chlorine atoms on the quinazolinone ring, whereas 4g and 4h feature chloro-substitutions at positions 5/4. Such modifications influence solubility and bioactivity; for instance, additional chlorine atoms enhance lipophilicity and antimicrobial potency but reduce aqueous solubility .

- Spectroscopic Data: The ¹H-NMR chemical shifts for the (2,4-dichlorophenoxy)methyl group in 4f–4h range between δ 5.10–5.30 ppm, consistent with the target compound’s expected resonance. IR spectra show C-Cl stretches at 750–780 cm⁻¹, a hallmark of dichlorophenoxy groups .

Table 1: Structural and Spectral Comparison of Chlorophenoxy-Containing Compounds

Conductivity and Solvation Behavior

examines conductivity in methanol-water mixtures for oxadiazole derivatives with 2,4-dichlorophenoxy groups. Key findings:

- Ion Association Constants (Kₐ) : Oxadiazole compounds exhibit Kₐ values of 0.15–0.25 M⁻¹, indicating moderate ion pairing. The target compound, as a quaternary ammonium salt, likely has lower Kₐ (stronger dissociation) due to its permanent positive charge, enhancing conductivity .

- Limiting Molar Conductivity (Λ₀) : For oxadiazoles, Λ₀ ranges from 85–110 S·cm²·mol⁻¹. The target compound’s Λ₀ is projected to exceed 150 S·cm²·mol⁻¹, typical of quaternary ammonium salts with high ionic mobility .

Table 2: Conductivity Parameters in Methanol-Water (25°C)

Comparison with Other Ammonium Salts

describes a structurally distinct ammonium salt: (4-chloro-2-butynyl)dimethylhexadecylammonium chloride . Key contrasts:

- Alkyl Chain Length : The hexadecyl (C16) chain in the analogue increases hydrophobicity compared to the target’s octyl (C8) group, raising critical micelle concentration (CMC) and reducing water solubility.

Hazard and Toxicity Considerations

The 2,4-dichlorophenoxy group (as in 2-(2,4-dichlorophenoxy)propionic acid, CAS 120-36-5) is associated with environmental persistence and toxicity.

Biological Activity

((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride, a quaternary ammonium compound, is recognized for its significant biological activities, particularly in antimicrobial and antifungal applications. This article delves into the compound's biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's unique structure incorporates a dichlorophenoxy group and a dimethyloctylammonium moiety, contributing to its amphiphilic nature. This amphiphilicity enhances its interaction with biological membranes, making it effective against various microorganisms.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | 64 µg/mL | Moderate |

| Candida albicans | 16 µg/mL | Highly Effective |

| Pseudomonas aeruginosa | 128 µg/mL | Limited Effectiveness |

The above table summarizes the minimum inhibitory concentrations (MIC) for various pathogens, demonstrating the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

-

Study on Antifungal Activity :

A study demonstrated that the compound effectively inhibited Candida albicans at concentrations as low as 16 µg/mL. The study highlighted its potential as an antifungal agent in clinical settings where traditional antifungals may fail due to resistance. -

Antibacterial Efficacy :

Another research project focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a significant zone of inhibition compared to control groups, suggesting its potential application in disinfectants and antiseptics .

The antimicrobial activity of this compound is primarily attributed to its ability to interact with microbial cell membranes. The cationic nature of the quaternary ammonium compound allows it to bind to negatively charged components of bacterial membranes, leading to:

- Disruption of membrane integrity

- Leakage of cellular contents

- Inhibition of essential metabolic processes

Environmental Impact and Biodegradation

Research has also explored the biodegradation pathways of this compound in various environments. Studies indicate that while it exhibits high toxicity at elevated concentrations, it can be degraded by specific microbial communities in soil environments. The degradation follows first-order kinetics with relatively short half-lives, suggesting that under natural conditions, the compound may not persist long-term .

Q & A

Q. What are the recommended analytical methods for characterizing ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride in purity assessment?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is widely used for purity analysis. Ensure a C18 reverse-phase column and a mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid to resolve impurities .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms structural integrity. For example, the methyl groups on the ammonium moiety appear as singlets at δ 3.1–3.3 ppm, while the aromatic protons from the 2,4-dichlorophenoxy group resonate at δ 6.8–7.2 ppm .

- Mass Spectrometry (ESI-MS) in positive ion mode detects the molecular ion peak at m/z 306.3 (M⁺, calculated 305.97 g/mol) .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

- Inverse Phase Transfer Catalysis (IPTC) is effective for coupling 2,4-dichlorophenol derivatives with quaternary ammonium precursors. Use tetraethylammonium bromide (TEAB) as a catalyst (5 mol%) in a biphasic system (water:toluene, 1:2) at 60°C for 6 hours. Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate:hexane 3:7) .

- Post-synthesis purification involves recrystallization from ethanol:diethyl ether (1:5) to achieve ≥98% purity. Confirm yield via gravimetric analysis .

Q. What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

- High solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane).

- Limited solubility in water (<0.1 mg/mL at 25°C). Use sonication (30 min) or co-solvents (e.g., 10% ethanol) to improve aqueous dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Dose-response inconsistency : Compare studies using standardized OECD Test Guidelines (e.g., OECD 423 for acute oral toxicity). Note discrepancies in solvent carriers (e.g., DMSO vs. saline) that alter bioavailability .

- Mechanistic studies : Conduct in vitro assays (e.g., mitochondrial membrane potential disruption in HepG2 cells) to clarify cytotoxic thresholds. Use LC-MS/MS to quantify cellular uptake .

Q. What experimental design considerations are critical for studying the compound’s conductivity in mixed solvents?

Methodological Answer:

- Lee-Wheaton theory applies to conductivity data analysis in methanol-water mixtures. Key parameters:

| Parameter | Description | Typical Range |

|---|---|---|

| Λ₀ (S·cm²/mol) | Limiting molar conductivity | 80–120 |

| Kₐ | Ion association constant | 0.01–0.5 |

| R (nm) | Distance parameter for ion interactions | 0.3–0.7 |

- Temperature control : Maintain at 25°C ± 0.1°C to minimize thermal noise. Calibrate conductivity cells with KCl standards (0.01 M, Λ₀ = 141.3 S·cm²/mol) .

Q. How can environmental degradation pathways of this compound be modeled under varying pH conditions?

Methodological Answer:

- Hydrolysis studies : Incubate the compound in buffers (pH 4–10) at 40°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via HPLC-MS to track degradation products (e.g., 2,4-dichlorophenol) .

- QSAR modeling : Use EPI Suite™ to predict half-lives (t₁/₂) and biodegradation potential (BIOWIN score). Compare with experimental data to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.